N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide (CAS: 1574352-53-6) is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and an acetamide side chain bearing a 2,4,5-trifluorophenyl group. Its molecular formula is C₂₀H₁₆ClF₃N₂O (MW: 392.802 g/mol) .
Properties
Molecular Formula |
C20H16ClF3N2O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H16ClF3N2O/c21-13-5-1-3-11-12-4-2-6-17(20(12)26-19(11)13)25-18(27)8-10-7-15(23)16(24)9-14(10)22/h1,3,5,7,9,17,26H,2,4,6,8H2,(H,25,27) |
InChI Key |
OXQIJHPFWFVBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The chloro and trifluorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chloro or trifluorophenyl groups with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrocarbazole Family
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()
- Key Differences :
- Substitution Position : Chlorine at position 6 (vs. 8 in the target compound).
- Linkage : Carbazole linked via a benzoyl group to the acetamide (vs. direct N-attachment).
- Implications: The 6-chloro substitution may alter electronic distribution and steric interactions compared to the 8-chloro isomer.
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine ()
- Key Differences :
- Lacks the 2,4,5-trifluorophenyl-acetamide moiety.
- Contains a primary amine group instead of an acetamide.
- Implications :
- The absence of the fluorinated phenyl group limits hydrophobic interactions critical for membrane penetration or target binding.
- The amine group may confer different reactivity or solubility profiles.
Halogenated Acetamide Derivatives
2-(2,4,5-Trifluorophenyl)-N-(furan-2-ylmethyl)acetamide ()
- Key Similarities: Shares the 2,4,5-trifluorophenyl-acetamide moiety.
- Key Differences :
- Furan ring replaces the tetrahydrocarbazole core.
- Implications :
- The furan scaffold may enhance metabolic stability but lacks the carbazole’s planar aromatic system, which is often associated with DNA intercalation or kinase inhibition.
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide ()
- Key Differences :
- Dichlorophenyl (vs. trifluorophenyl) substituent.
- Pyrazole ring (vs. carbazole core).
- Hydrogen-bonding patterns differ due to the pyrazole’s N–H group, as observed in crystal structures .
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) ()
- Key Similarities :
- Acetamide backbone with halogenated aryl groups.
- Key Differences: Chlorophenoxy group (vs. trifluorophenyl). Triazole substituent (vs. carbazole).
- Implications: Phenoxy groups are common in herbicides (e.g., 2,4-D), suggesting the target compound’s trifluorophenyl group may confer herbicidal activity through analogous mechanisms. The carbazole core could enhance lipophilicity, improving tissue penetration .
Antimicrobial Potential
- Acylthioureas with 2,4,5-Trifluorophenyl Groups (): Exhibit potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. Fluorine atoms enhance membrane permeability and resistance to metabolic degradation. The target compound’s trifluorophenyl group may similarly disrupt biofilm formation, though its carbazole core could introduce novel mechanisms .
Electronic and Steric Effects
- Halogen Positioning: 8-Chloro on carbazole (target) vs. Trifluorophenyl (target) vs. dichlorophenyl (): Fluorine’s electronegativity and smaller atomic radius may reduce steric bulk while enhancing dipole interactions.
Comparative Data Table
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